molecular formula C13H10N4O3 B2619314 2-[4-[(2-Amino-1,2-dicyanoethenyl)iminomethyl]phenoxy]acetic acid CAS No. 1025642-28-7

2-[4-[(2-Amino-1,2-dicyanoethenyl)iminomethyl]phenoxy]acetic acid

Cat. No.: B2619314
CAS No.: 1025642-28-7
M. Wt: 270.248
InChI Key: YVNRTMSCNOYYLL-UHFFFAOYSA-N
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Description

2-[4-[(2-Amino-1,2-dicyanoethenyl)iminomethyl]phenoxy]acetic acid is an organic compound with a complex structure that includes both aromatic and aliphatic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-[(2-Amino-1,2-dicyanoethenyl)iminomethyl]phenoxy]acetic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

  • Formation of the Phenoxy Intermediate: : The initial step involves the synthesis of a phenoxy intermediate. This can be achieved by reacting 4-hydroxybenzaldehyde with chloroacetic acid under basic conditions to form 4-(carboxymethyl)phenol.

  • Introduction of the Amino and Dicyano Groups: : The phenoxy intermediate is then reacted with malononitrile and ammonium acetate in the presence of a suitable catalyst to introduce the amino and dicyano groups, forming the desired 2-amino-1,2-dicyanoethenyl moiety.

  • Final Coupling Reaction: : The final step involves the coupling of the intermediate with the phenoxyacetic acid under acidic or basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the selection of cost-effective and environmentally friendly reagents.

Chemical Reactions Analysis

Types of Reactions

2-[4-[(2-Amino-1,2-dicyanoethenyl)iminomethyl]phenoxy]acetic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting nitrile groups to amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nitration using nitric acid and sulfuric acid, halogenation using halogens in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce primary amines.

Scientific Research Applications

2-[4-[(2-Amino-1,2-dicyanoethenyl)iminomethyl]phenoxy]acetic acid has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in designing inhibitors for specific enzymes or receptors.

    Materials Science: It can be used in the synthesis of novel polymers or as a building block for advanced materials with specific electronic or optical properties.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism by which 2-[4-[(2-Amino-1,2-dicyanoethenyl)iminomethyl]phenoxy]acetic acid exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    2-[4-(2-Amino-4-thiazolyl)phenoxy]acetic acid: This compound has a similar phenoxyacetic acid backbone but differs in the presence of a thiazole ring instead of the dicyanoethenyl group.

    4-(2-Amino-1,2-dicyanoethenyl)phenol: Similar in structure but lacks the acetic acid moiety, affecting its solubility and reactivity.

Uniqueness

2-[4-[(2-Amino-1,2-dicyanoethenyl)iminomethyl]phenoxy]acetic acid is unique due to the presence of both amino and dicyano groups, which confer distinct electronic properties and reactivity. This makes it particularly valuable in applications requiring specific electronic characteristics or reactivity profiles.

By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can better exploit its potential in various scientific and industrial fields.

Properties

IUPAC Name

2-[4-[(2-amino-1,2-dicyanoethenyl)iminomethyl]phenoxy]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N4O3/c14-5-11(16)12(6-15)17-7-9-1-3-10(4-2-9)20-8-13(18)19/h1-4,7H,8,16H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVNRTMSCNOYYLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=NC(=C(C#N)N)C#N)OCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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